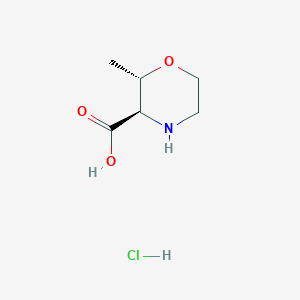

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13625661

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO3 |

|---|---|

| Molecular Weight | 181.62 g/mol |

| IUPAC Name | (2S,3R)-2-methylmorpholine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 |

| Standard InChI Key | RHSLKJXCSUYWPS-UYXJWNHNSA-N |

| Isomeric SMILES | C[C@H]1[C@@H](NCCO1)C(=O)O.Cl |

| SMILES | CC1C(NCCO1)C(=O)O.Cl |

| Canonical SMILES | CC1C(NCCO1)C(=O)O.Cl |

Introduction

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound belonging to the morpholine family. It features a six-membered morpholine ring containing one nitrogen atom and five carbon atoms, with a carboxylic acid group at the 3-position and a methyl group at the 2-position. The addition of hydrochloride forms its salt, enhancing solubility and stability, which is crucial for its applications in medicinal chemistry and drug development.

Morpholine Ring

-

The morpholine ring provides the backbone for the compound, contributing to its chemical stability and biological compatibility.

-

Substituents:

-

Methyl group at the 2-position.

-

Carboxylic acid group at the 3-position.

-

Hydrochloride Salt

-

Enhances solubility in aqueous environments.

-

Improves stability for storage and handling.

Potential Applications

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride has been studied for its potential pharmacological properties:

-

Neurotransmitter Modulation: Predicted to act on neurotransmitter systems by interacting with receptors or enzymes pivotal in neurological functions.

-

Inhibitory Activity: Demonstrated inhibitory effects in biochemical pathways, suggesting potential as a therapeutic agent.

Mechanism of Action

While specific mechanisms are not fully documented, computer-aided predictions indicate that the compound may serve as an inhibitor in enzymatic or receptor-mediated processes.

Synthesis

The synthesis of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride emphasizes stereochemical control to ensure the desired (2S,3R) configuration:

-

Starting Materials: Typically involves precursors with pre-defined chirality.

-

Reaction Conditions: Employs catalysts or reagents that favor stereospecific transformations.

-

Purification: Crystallization or chromatography ensures high enantiomeric purity.

Comparative Analysis

To understand the uniqueness of this compound, it is compared with structurally similar molecules:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Morpholine | Six-membered ring with nitrogen | Lacks carboxylic acid functionality |

| N-Methylmorpholine | Methyl substitution on nitrogen | Alters basicity and interaction profile |

| 4-Methylmorpholine | Methyl group at the 4-position | Different substitution pattern affects activity |

The specific stereochemistry and functional groups of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride enhance its biological activity compared to these analogs.

Pharmacological Studies

Experimental studies and computational predictions have shown:

-

Potential as an inhibitor in neurotransmitter-related pathways.

-

Binding affinity to specific biological targets.

Stability and Solubility

The hydrochloride form significantly improves solubility in water-based systems, making it suitable for pharmaceutical formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume